molecular formula C6H7NO B072547 4-Methylpyridin-3-ol CAS No. 1121-19-3

4-Methylpyridin-3-ol

Cat. No. B072547
CAS RN: 1121-19-3
M. Wt: 109.13 g/mol
InChI Key: WYOZXMYWGIJYSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related methylpyridines has been explored through various methodologies. For example, oligo-4-aminopyridine was synthesized from the oxidative polycondensation of 4-aminopyridine, using NaOCl as an oxidant, showing the versatility in synthesizing pyridine derivatives (Kaya & Koyuncu, 2003). Additionally, the transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one with enaminones led to functionalized 4-aminopyridines, demonstrating a route for modifying pyridine compounds (Nishiwaki et al., 2006).

Molecular Structure Analysis

The molecular and crystal structures of pyridine derivatives have been extensively studied. For instance, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives revealed their stabilization by a combination of hydrogen bonds, highlighting the importance of structural analysis in understanding chemical behavior (Bryndal et al., 2012).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions that modify their structure and properties. The synthesis of unsymmetrical Schiff bases from 3,4-diaminopyridine showcased the reactivity of pyridine derivatives towards the formation of complex molecules (Opozda et al., 2006). Furthermore, the copper-catalyzed three-component reaction demonstrated the regioselective synthesis of 4-amino- and 6-amino-2-iminopyridines, emphasizing the synthetic versatility of pyridine compounds (Zhou et al., 2013).

Physical Properties Analysis

The physical properties of 4-Methylpyridin-3-ol derivatives have been characterized through experimental and computational studies. The vibrational analysis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol provided insights into its geometric parameters and the formation of hydrogen bonds, contributing to the understanding of its physical properties (Santhana Krishnan et al., 2013).

Chemical Properties Analysis

The chemical properties of pyridine derivatives are influenced by their molecular structure. The study of hydrogen bonded supramolecular association in organic acid–base salts assembled from 2-amino-4-methylpyridine with various carboxylic acids highlighted the role of noncovalent interactions in determining chemical properties (Khalib et al., 2014).

Scientific Research Applications

  • Electrophoretic Separation : The separation of 2-, 3-, and 4-substituted methylpyridines, including 4-Methylpyridin-3-ol, using free solution capillary electrophoresis. The use of cationic surfactant to suppress electroosmotic flow improved separation (Wren, 1991).

  • Vibrational Spectrum Analysis : Investigation of the vibrational spectra of 3-methyl and 4-methylpyridine molecules using scaled quantum mechanical force field methodology (Tocón et al., 1998).

  • Molecular Structure and Vibrational Analysis : Experimental and computational studies on the vibrational spectra of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol, including an investigation into hydrogen bond formation and charge transfer within the molecule (Krishnan et al., 2013).

  • Synthesis of Cognition Enhancer Drug Candidates : Efficient functionalization of 2-Fluoro-4-methylpyridine in the synthesis of cognition enhancer drug candidates, highlighting its potential in medicinal chemistry (Pesti et al., 2000).

  • Synthesis of Fluorescent Materials for OLEDs : Synthesis and characterization of 4'-aryl substituted 2,2':6',2''-terpyridine derivatives, including 4-methylpyridine, for potential use in blue fluorescent organic light emitting diodes (OLEDs) applications (Lakshmanan et al., 2015).

  • Chemical Vapor Deposition in Material Science : Utilization of bis-3-methylpyridine and bis-4-methylpyridine complexes in aerosol-assisted chemical vapor deposition to deposit CdS films, important in material science and engineering (Buckingham et al., 2017).

  • Development of Phytotoxic Products : Synthesis and phytotoxic activity studies of compounds derived from 4-hydroxy-6-methylpyridin-2(1H)-one, for potential use in agricultural chemistry (Demuner et al., 2009).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement H302 also supports this . Precautionary measures include avoiding contact with skin and eyes and using protective clothing .

properties

IUPAC Name

4-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOZXMYWGIJYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376563
Record name 4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridin-3-ol

CAS RN

1121-19-3
Record name 4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyridin-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(S)-1-t-Butoxycarbonyl-2-pyrrolidinemethanol (590 mg, 2.94 mmol), 4-methyl-3-pyridinol (320 mg, 2.94 mmol), DEAD (509 uL, 3.23 mmol) and PPh3 (848 mg, 3.23 mmol) in THF (100 mL) were allowed to react as described in Example 2a. Solvent was removed, and the residue was chromatographed with CHCl3 /MeOH (10:1) to provide 1.8 g of the crude mixture. This material was immediately treated with trifluoroacetic acid (2.0 mL) at room temperature for 3 hours, and excess trifluoroacetic acid was removed under reduced pressure. Water (3 mL) and EtOAc (20 mL) were added, and the mixture was stirred for 5 minutes. The organic layer was decanted, and the residue washed with EtOAc (3×10 mL). The combined organic layers were dried (Na2SO4) and evaporated. The crude product was purified by flash chromatography on silica gel eluting with CHCl3 /MeOH/NH4OH (10:1:0.02 and 10:1.5:0.1) to provide 52 mg (14% yield from 4-methyl-3-pyridinol) of the title compound. TLC Rf 0.18 (10:1:0.02 CHCl3 /MeOH/NH40H). MS (DCI/NH3) m/e 193 (M+H)+. 1H NMR (CDCl3, 300 MHz) δ: 8.16 (s, 1H, ArH), 8.12 (d, J=6.9 Hz, 1H, ArH), 7.07 (d, J=6.9 Hz, 1H, ArH), 4.12-4.00 (m, 2H, OCH2), 3.75-3.63 (m, 1H, NCH), 3.18-3.02 (m, 2H, NCH2), 2.24 (s, 3H, NCH3), 2.08-1.64 (m, 4H, 2CH2).
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
Quantity
509 μL
Type
reactant
Reaction Step Three
Name
Quantity
848 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
PM Arce, R Goldschmidt, OM Khdour… - Bioorganic & medicinal …, 2012 - Elsevier
… 6-(Dimethylamino)-2-(10-hydroxydecyl)-4-methylpyridin-3-ol (1) was synthesized in 8 steps (Scheme 1). First, 6-amino-3-bromo-2,4-dimethylpyridine (8) was prepared in 84% yield by …
Number of citations: 28 www.sciencedirect.com
M Marinescu, CV Popa - International Journal of Molecular Sciences, 2022 - mdpi.com
… [101] reported synthesis of 5-chloro-4-methylpyridin-3-yl-1H-indole- 4-carboxylate 227 from 5-chloro-4-methylpyridin-3-ol 225 and 1H-indole-4-carboxylic acid 226 in the presence of …
Number of citations: 25 www.mdpi.com
PM Arce Amezquita - 2012 - keep.lib.asu.edu
… 6-(N,N-dimethylamino)-2-(10-hydroxydecyl)-4-methylpyridin-3-ol (3.1) was synthesized in eight steps (Scheme 4). First, 2-amino-5-bromo-4,6dimethylpyridine (3.26) was prepared in 84…
Number of citations: 2 keep.lib.asu.edu
Y Lu - 2018 - ir.library.oregonstate.edu
… The mixture of the crude methylate (89mg, 0.5 mmol), 4methylpyridin-3-ol (220mg, 2 mmol) in BuCN(2 drops) were heated up to 130 C for 6 hr in sealed tube to give 84(50mg, 48% two …
Number of citations: 0 ir.library.oregonstate.edu
G Luo, L Chen, WA Kostich, B Hamman… - Journal of Medicinal …, 2022 - ACS Publications
… Reaction of chiral 84 with either 6-chloro-4-methylpyridin-3-ol or 4,6-dichloropyridin-3-ol afforded the intermediate 102a,b, which was deprotected to 103a,b with TFA treatment. Suzuki …
Number of citations: 8 pubs.acs.org
KS Prasad, C Shivamallu, SM Gopinath… - … Journal of Health & …, 2021 - researchgate.net
BACKGROUND: Schiff base is also known as imine or azomethine that typically contain nitrogen analog of an aldehyde or ketone in which the carbonyl group (C= O) has been replaced …
Number of citations: 2 www.researchgate.net
S Snee - 2011 - search.proquest.com
Detailed within this thesis is the synthesis of three A1 agonists which were designed by Muscagen using computational studies. The agonists are derived from condensation of the …
Number of citations: 5 search.proquest.com

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